molecular formula C28H27N3 B13870767 Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone

Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone

Cat. No.: B13870767
M. Wt: 405.5 g/mol
InChI Key: YBXCUOANNJNYCV-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C28H27N3

Molecular Weight

405.5 g/mol

IUPAC Name

N-benzyl-4-[(diphenylhydrazinylidene)methyl]-N-ethylaniline

InChI

InChI=1S/C28H27N3/c1-2-30(23-25-12-6-3-7-13-25)26-20-18-24(19-21-26)22-29-31(27-14-8-4-9-15-27)28-16-10-5-11-17-28/h3-22H,2,23H2,1H3

InChI Key

YBXCUOANNJNYCV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone typically involves the reaction of 4-[ethyl(phenylmethyl)amino]benzaldehyde with diphenylhydrazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted hydrazones with different functional groups.

Scientific Research Applications

Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 96861-52-8 .
  • Molecular Formula : C₂₈H₂₇N₃.
  • Molecular Weight : 405.53 g/mol .
  • Systematic Name : N-benzyl-4-[(E)-(diphenylhydrazinylidene)methyl]-N-ethylaniline .

Structural Features: The compound consists of a benzaldehyde core substituted at the para position with an ethyl-benzylamino group (N-ethyl-N-benzyl). This is conjugated to a diphenylhydrazone moiety, forming a planar hydrazone linkage.

Physical Properties :

  • Melting Point : 143–145°C (solvent: ethyl acetate) .
  • Density : 1.02 g/cm³ (predicted) .
  • Boiling Point : 571.7°C (predicted) .
  • Acidity (pKa) : 3.63 (predicted) .

Comparison with Similar Compounds

Structural and Physical Property Comparison

The table below compares the target compound with structurally related benzaldehyde diphenylhydrazone derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Melting Point (°C) Density (g/cm³)
Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone 96861-52-8 C₂₈H₂₇N₃ 405.53 N-ethyl-N-benzylamino 143–145 1.02
4-(Diethylamino)benzaldehyde diphenylhydrazone 68189-23-1 C₂₃H₂₅N₃ 355.47 N,N-diethylamino Not reported Not reported
Benzaldehyde,4-[bis(phenylmethyl)amino]-, diphenylhydrazone 85171-94-4 C₃₃H₂₉N₃ 467.61 N,N-dibenzylamino Not reported Not reported
2-Methyl-4-dibenzylaminobenzaldehyde diphenylhydrazone Not provided C₃₄H₃₁N₃ 497.63 N,N-dibenzylamino + 2-methyl 148–150 1.04

Key Observations :

  • Substituent Effects: The ethyl-benzylamino group in the target compound balances steric bulk and electron-donating capacity compared to smaller (diethyl) or bulkier (dibenzyl) substituents. Molecular Weight: The target compound (405.53 g/mol) is intermediate between diethyl (355.47 g/mol) and dibenzyl (467.61 g/mol) derivatives, influencing solubility and diffusion properties.
  • Physical Properties :
    • Melting points correlate with molecular symmetry and packing efficiency. The dibenzyl derivative with a methyl group (148–150°C) has a slightly higher melting point than the target compound .
    • Density increases with molecular weight and substituent bulk (e.g., 1.04 g/cm³ for the methyl-dibenzyl derivative vs. 1.02 g/cm³ for the target compound) .

Electronic and Spectroscopic Properties

  • Electronic Structure: Theoretical studies on benzaldehyde diphenylhydrazones (BDPH) and p-(diethylamino)benzaldehyde diphenylhydrazone (DEH) reveal that electron-donating substituents (e.g., diethylamino) enhance charge transfer transitions, red-shifting absorption spectra. The ethyl-benzyl group in the target compound likely exhibits intermediate electron-donating effects compared to diethylamino (stronger) and dibenzylamino (bulkier but similar electronic influence) .
  • Electrochemical Behavior: Hydrazones with strong electron-donating groups (e.g., DEH) show lower oxidation potentials, making them suitable for redox-active applications. The target compound’s redox properties may differ due to its substituent’s steric and electronic profile .

Stability and Reactivity

  • Hydrazone Stability :
    Substituents influence hydrolytic stability. Bulky groups (e.g., dibenzyl) may sterically protect the hydrazone linkage, while electron-donating groups enhance resonance stabilization .
  • Synthetic Utility: The ethyl-benzylamino group’s moderate steric bulk may facilitate synthetic modifications compared to highly hindered dibenzyl derivatives.

Biological Activity

Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone is a hydrazone derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C20_{20}H24_{24}N4_{4}
  • Molecular Weight : 336.43 g/mol

This hydrazone features an ethyl(phenylmethyl)amino group attached to a benzaldehyde moiety, which influences its reactivity and biological interactions.

Antimicrobial Activity

Hydrazones have been extensively studied for their antimicrobial properties. Benzaldehyde derivatives, including diphenylhydrazones, have shown significant antibacterial and antifungal activities. For example:

  • Antibacterial Activity : Studies indicate that hydrazone derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
  • Antifungal Activity : Hydrazones have also demonstrated effectiveness against fungal pathogens, suggesting potential applications in treating infections caused by fungi such as Candida albicans .

Anticancer Properties

Research has highlighted the anticancer potential of hydrazone compounds. Benzaldehyde-derived hydrazones exhibit cytotoxic effects on cancer cell lines through several mechanisms:

  • Apoptosis Induction : Certain studies have reported that these compounds can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
  • Cell Cycle Arrest : Hydrazones may cause cell cycle arrest at specific phases, preventing cancer cell proliferation .

The biological activity of this compound is attributed to several mechanisms:

  • Metal Chelation : Some hydrazones can chelate metal ions, which is crucial for their antimicrobial and anticancer activities. This chelation disrupts essential metal-dependent enzymatic processes within microbial cells or cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis .

Research Findings and Case Studies

A summary of relevant studies is presented in the table below:

Study ReferenceBiological ActivityFindings
AntibacterialSignificant inhibition of S. aureus growth
AntifungalEffective against C. albicans with minimal toxicity
CytotoxicityInduced apoptosis in HeLa cells via caspase activation
Metal ChelationDemonstrated iron chelation ability enhancing antimicrobial action
ROS GenerationIncreased oxidative stress leading to cancer cell death

Q & A

Q. Key Variables :

  • Solvent choice (ethanol ensures solubility and mild reactivity).
  • Catalytic acid (e.g., acetic acid accelerates imine formation).
  • Reaction time and temperature (reflux ensures completion).

How is the structural characterization of this compound performed?

Basic Question
Characterization involves:

  • X-ray crystallography : Resolve the crystal lattice and confirm stereochemistry (e.g., hydrogen bonding patterns and lattice energy calculations) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and hydrazone NH signals (δ 8–10 ppm).
    • FT-IR : Confirm C=N stretching (~1600 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (e.g., C33H29N3, MW = 467.6 g/mol) .

What are the reported physical properties of this compound?

Basic Question

PropertyValueReference
Melting Point148–150°C
Boiling Point642.8°C (at 760 mmHg)
Density1.04 g/cm³
Flash Point342.5°C

These properties are critical for handling and selecting purification methods (e.g., recrystallization solvents).

How does the compound behave under strongly acidic conditions?

Advanced Question
Reactivity in acidic media can be inferred from nitration studies of analogous benzaldehyde derivatives:

  • In concentrated H₂SO₄, the aldehyde group may form oxonium ions, directing electrophilic substitution to meta positions .
  • Experimental Design :
    • React the compound with HNO₃ in H₂SO₄ at 5°C.
    • Analyze nitration products via HPLC or GC-MS to determine isomer ratios .
  • Mechanistic Insight : Protonation of the hydrazone C=N group could alter electronic effects, influencing regioselectivity.

What advanced analytical techniques resolve data contradictions in purity assessment?

Advanced Question
Discrepancies in reported purity or isomer ratios require:

  • HPLC-DAD/MS : Separate and quantify isomers using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .
  • TGA-DSC : Assess thermal stability and detect solvates or polymorphs .
  • Elemental Analysis : Verify C, H, N content (±0.3% tolerance) to confirm stoichiometry .

How can computational methods predict the compound’s electronic properties?

Advanced Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to determine:
    • HOMO-LUMO gaps (reactivity indicators).
    • Electrostatic potential maps (sites for nucleophilic/electrophilic attack) .
  • Molecular Dynamics (MD) : Simulate solvation effects in ethanol or DMSO to guide solvent selection for reactions .

What strategies optimize synthetic yield for scale-up?

Advanced Question

  • DoE (Design of Experiments) : Vary reaction time (2–6 hours), temperature (70–110°C), and catalyst concentration (0–10% acetic acid) to identify optimal conditions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 1 hour vs. 4 hours under reflux) while maintaining >90% yield .
  • Workup Optimization : Use flash chromatography (silica gel, hexane/ethyl acetate) instead of filtration to improve purity .

How are stability and decomposition pathways evaluated?

Advanced Question

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days.
    • Monitor degradation via LC-MS; hydrazones often hydrolyze to aldehydes and hydrazines under acidic/oxidizing conditions .
  • Kinetic Analysis : Calculate activation energy (Ea) using Arrhenius plots to predict shelf life .

What are the safety and handling protocols for this compound?

Basic Question

  • PPE : Gloves, lab coat, and goggles (hydrazones may release toxic hydrazine upon decomposition) .
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (ethanol) .
  • Storage : Inert atmosphere (N₂ or Ar) at 4°C to prevent oxidation .

How does steric hindrance from the diphenylhydrazone group affect reactivity?

Advanced Question
The bulky diphenylhydrazone group:

  • Reduces Nucleophilic Attack : Steric shielding of the C=N bond decreases susceptibility to hydrolysis .
  • Directs Electrophilic Substitution : Electron-withdrawing effects favor para positions on the benzaldehyde ring, but steric effects may limit accessibility .
  • Experimental Validation : Compare reaction rates with/without substituents using kinetic assays .

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